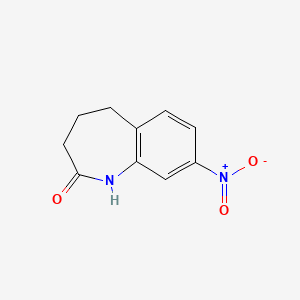

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Übersicht

Beschreibung

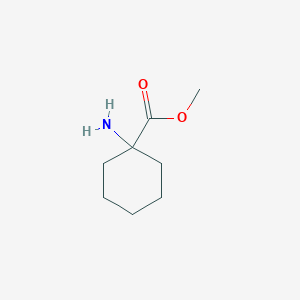

The compound 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a nitro derivative of benzazepine, a seven-membered heterocyclic compound with a nitrogen atom. This class of compounds has been studied for various synthetic applications and potential biological activities.

Synthesis Analysis

The synthesis of nitro derivatives of benzazepines, such as 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, involves regioselective nitration reactions. For instance, the preparation of nitro derivatives with great C-8 regioselectivity has been achieved by reacting spirobenzazepines with potassium nitrate and concentrated sulfuric acid . Additionally, the synthesis of 1-substituted tetrahydro-3-benzazepines involves a multi-step process starting from (2-bromophenyl)acetaldehyde acetal, followed by the addition of various nucleophiles and a reductive cyclization step .

Molecular Structure Analysis

The molecular structure of these nitro derivatives is characterized by the presence of the azepine ring, which prefers a chair conformation in solution. Stereochemical assignments are derived from spectroscopic data, such as 1H NMR, and confirmed by X-ray crystallography in some cases . The presence of the nitro group at the 8-position is a significant feature that influences the chemical behavior of these molecules.

Chemical Reactions Analysis

The nitro group in these compounds can undergo further chemical transformations. For example, nitrobenzazepines can react with O- and S-nucleophiles, leading to mono- or bis-substitution of the nitro groups . The nitration of benzazepines can yield various nitro derivatives, which can be further transformed by classical procedures . The nitro group's position significantly affects the reactivity and the outcome of subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and related compounds are influenced by their molecular structure. The nitro group is an electron-withdrawing group that can affect the electron density of the molecule, thereby influencing its reactivity. The solubility, melting point, and stability of these compounds can vary depending on the substitution pattern and the presence of other functional groups. The solid-phase synthesis approach allows for the preparation of derivatives with variable substitution, which can lead to a diversity of physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Spectroscopic Analysis

A study by Varlamov et al. (2001) highlights the efficient synthesis of nitroderivatives of spiro C-3-annulated 2-benzazepines, including 8-nitro spiro derivatives, with great C-8 regioselectivity. This research provides insight into the structural analysis and stereochemical assignments of these compounds, indicating their potential application in the development of new materials or pharmaceuticals with specific stereochemical requirements (Varlamov et al., 2001).

Synthesis and Chiral Resolution

Wang Li (2011) focuses on the synthesis and chiral resolution of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This work is crucial for the development of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with targeted activities and reduced side effects (Wang Li, 2011).

Synthesis of Structural Analogues

Research by Carpenter et al. (1979) on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, including 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one, showcases the versatility of benzazepine derivatives in synthetic chemistry. This study potentially opens up pathways for the synthesis of complex organic molecules that could serve as intermediates in pharmaceuticals or organic materials (Carpenter et al., 1979).

Substituted Benzazepine Derivatives

Bobowski et al. (1979) describe the multi-step synthetic procedures to prepare a number of tetrahydro-1H-benzazepine derivatives, highlighting the chemical versatility and potential biological activities of these compounds. This research underscores the importance of benzazepine derivatives in the development of new chemical entities with potential therapeutic applications (Bobowski et al., 1979).

Synthesis of Some Substituted Benzazepines

The study by Pecherer et al. (1971) on the nitration of tetrahydro-1H-3-benzazepine derivatives further demonstrates the chemical manipulability of benzazepine structures, providing a foundation for the synthesis of more complex molecules that could have applications in various scientific fields, including pharmaceutical development (Pecherer et al., 1971).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTQWTAKTYMLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399232 | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

22246-79-3 | |

| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)